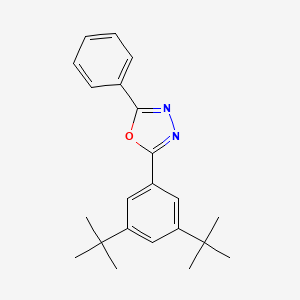![molecular formula C19H16Br2N6O2 B11538013 N'-{(E)-[3,5-dibromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11538013.png)
N'-{(E)-[3,5-dibromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{(E)-[3,5-dibromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide is a complex organic compound characterized by its unique structure, which includes brominated phenyl groups, a tetrazole ring, and an acetohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[3,5-dibromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide typically involves multiple steps:
Formation of the Brominated Phenyl Intermediate: The starting material, 3,5-dibromo-2-hydroxybenzaldehyde, is reacted with allyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to form 3,5-dibromo-2-(prop-2-en-1-yloxy)benzaldehyde.
Condensation Reaction: The brominated aldehyde is then condensed with 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide in ethanol under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the azomethine (C=N) bond, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Sodium borohydride (NaBH4) or hydrogenation catalysts for reducing the azomethine bond.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with metals that can act as catalysts in organic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Agents: Due to its structural features, it may exhibit antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its ability to interact with active sites.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Pharmaceuticals: As a precursor or active ingredient in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The compound’s mechanism of action in biological systems involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl groups and the tetrazole ring can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and require further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanylacetohydrazide
- 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene
Uniqueness
N’-{(E)-[3,5-dibromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide is unique due to its combination of a brominated phenyl ring, a tetrazole moiety, and an acetohydrazide group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of N’-{(E)-[3,5-dibromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide, covering its synthesis, reactions, applications, and unique features
Eigenschaften
Molekularformel |
C19H16Br2N6O2 |
|---|---|
Molekulargewicht |
520.2 g/mol |
IUPAC-Name |
N-[(E)-(3,5-dibromo-2-prop-2-enoxyphenyl)methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C19H16Br2N6O2/c1-2-8-29-18-14(9-15(20)10-16(18)21)11-22-23-17(28)12-27-25-19(24-26-27)13-6-4-3-5-7-13/h2-7,9-11H,1,8,12H2,(H,23,28)/b22-11+ |
InChI-Schlüssel |
JBBFCICOTCLYMV-SSDVNMTOSA-N |
Isomerische SMILES |
C=CCOC1=C(C=C(C=C1Br)Br)/C=N/NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Kanonische SMILES |
C=CCOC1=C(C=C(C=C1Br)Br)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11537930.png)
acetyl}hydrazinylidene)-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11537935.png)


![6-[(E)-({2-[(2,4-Dibromophenyl)amino]acetamido}imino)methyl]-2,3-dimethoxybenzoic acid](/img/structure/B11537975.png)


![1-[(3-{[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]sulfonyl}phenyl)sulfonyl]azepane](/img/structure/B11537983.png)
![N'-(4-fluorophenyl)-N,N-dimethyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11537985.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11537993.png)
![N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)](/img/structure/B11538005.png)
![3-[(4-Benzylpiperidin-1-yl)methyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B11538006.png)
![N-(4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B11538017.png)
![4,4'-methanediylbis{N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-chloroaniline}](/img/structure/B11538024.png)
